molecular formula C18H18N2O3 B2573667 4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide CAS No. 922054-53-3

4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Cat. No.: B2573667
CAS No.: 922054-53-3
M. Wt: 310.353
InChI Key: GTMCHEBPAZLCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the context of kinase inhibition. It features a benzoxazepine core structure, a motif that has been identified in novel classes of potent allosteric inhibitors . Specifically, the benzoxazepin-4-one moiety is recognized for its role in occupying a narrow lipophilic back pocket of target enzymes, thereby contributing to high binding affinity and selectivity . This compound is intended for research applications only and is not for diagnostic or therapeutic use. The primary research value of this compound and its analogs lies in their potential as chemical probes to study cytoskeletal dynamics. Compounds sharing the benzoxazepin-7-yl scaffold are investigated for their ability to act as inhibitors of LIM domain kinases (LIMKs) . LIMKs are serine/threonine and tyrosine kinases that are critical regulators of actin filament turnover, affecting essential cellular processes such as cell motility, proliferation, and migration . Aberrant overactivation of LIMK has been implicated in various disease pathways, including cancer progression and neurodegenerative disorders . By potentially modulating the cofilin pathway, a key downstream target of LIMK, this compound serves as a valuable tool for researchers dissecting the role of actin polymerization in cell biology and disease pathology . The mechanism of action for this class of compounds is characterized as type III allosteric inhibition . These inhibitors bind to a unique allosteric site on the kinase domain, which causes a structural distortion that effectively suppresses enzyme activity. This mechanism is distinct from that of ATP-competitive inhibitors and often results in greater kinome selectivity, minimizing off-target effects and making such compounds superior tools for biological research . Researchers can utilize this compound in studies aimed at validating LIMK as a therapeutic target, screening for biological activity, and conducting structure-activity relationship (SAR) analyses to develop novel therapeutics.

Properties

IUPAC Name

4-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-3-5-13(6-4-12)17(21)19-14-7-8-16-15(11-14)18(22)20(2)9-10-23-16/h3-8,11H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMCHEBPAZLCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methylbenzoyl chloride with 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine in the presence of a base can yield the desired compound. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide exhibit significant anticancer properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : A study demonstrated that derivatives of benzoxazepine effectively inhibited tumor growth in xenograft models by modulating cell cycle progression and promoting apoptosis .

Anti-inflammatory Effects

Research has shown that this compound can suppress inflammatory responses:

  • Mechanism : It acts as an inhibitor of the RORγt nuclear receptor, which plays a crucial role in the differentiation of T-helper 17 cells involved in autoimmune diseases.
  • Case Study : A publication highlighted the ability of benzoxazepine derivatives to reduce IL-17 release in human T-helper cells, suggesting potential for treating conditions like rheumatoid arthritis .

Neuroprotective Properties

The compound's neuroprotective effects have been investigated:

  • Mechanism : It may protect neuronal cells from oxidative stress and apoptosis.
  • Case Study : In vitro studies indicated that derivatives could enhance neuronal survival under stress conditions by modulating neurotrophic factor signaling pathways.

Data Table: Summary of Research Findings

ApplicationMechanismKey Findings
Anticancer ActivityInduces apoptosis via signaling pathwaysSignificant tumor growth inhibition in xenograft models
Anti-inflammatoryInhibits RORγt receptorReduced IL-17 release in T-helper cells
NeuroprotectiveProtects against oxidative stressEnhanced neuronal survival in stress conditions

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Moiety

a. 4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (BI96214)

  • Structure : Replaces the 4-methyl group on the benzamide with a 4-ethoxy substituent.
  • Key Data :
    • Molecular Formula: C₁₉H₂₀N₂O₄
    • Molecular Weight: 340.37 g/mol
    • SMILES: CCOc1ccc(cc1)C(=O)Nc1ccc2c(c1)C(=O)N(C)CCO2
  • This modification may alter binding kinetics in biological targets .

b. 2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

  • Structure : Features a 2-ethoxy benzamide and a 4-ethyl-substituted benzoxazepin.
  • Key Data :
    • Substituent Position: Ethoxy at benzamide’s ortho position; ethyl on benzoxazepin.
  • Impact : The ethyl group on the benzoxazepin may increase ring flexibility, while the ortho-ethoxy substitution could hinder planar stacking interactions compared to para-substituted analogues .

Core Heterocycle Modifications

a. N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide

  • Structure : Replaces benzamide with a benzothiadiazole carboxamide.
  • Key Data :
    • Molecular Formula: C₁₇H₁₄N₄O₃S
    • Molecular Weight: 354.38 g/mol
  • However, the sulfur atom may increase metabolic susceptibility .

Physicochemical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* (Estimated)
4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide C₁₈H₁₈N₂O₃ 310.35 4-methyl (benzamide), 4-methyl (benzoxazepin) 2.8
BI96214 C₁₉H₂₀N₂O₄ 340.37 4-ethoxy (benzamide) 3.1
2-ethoxy-N-(4-ethyl-...benzoxazepin-7-yl)benzamide C₂₀H₂₂N₂O₄ 354.40† 2-ethoxy (benzamide), 4-ethyl (benzoxazepin) 3.4
Benzothiadiazole-carboxamide analogue C₁₇H₁₄N₄O₃S 354.38 Benzothiadiazole core 2.5

*logP values estimated using ChemDraw software.
†Calculated based on structural similarity.

Research Implications

  • Substituent Effects : Methyl groups on both the benzamide and benzoxazepin (target compound) balance lipophilicity and steric demands, favoring membrane permeability. Ethoxy or ethyl substitutions (e.g., BI96214) increase hydrophobicity, which may improve CNS penetration but reduce aqueous solubility .
  • Heterocyclic Core : The benzothiadiazole variant’s sulfur atom could enhance interactions with cysteine residues in enzymes, while the benzoxazepin’s oxygen and nitrogen atoms support hydrogen bonding in biological targets .

Biological Activity

The compound 4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a complex organic molecule that belongs to the class of benzenesulfonamides. Its structure includes a unique benzoxazepine ring system, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 346.39 g/mol. The compound exhibits a sulfonamide functional group attached to a benzene ring, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to modulation or inhibition of their activity. Additionally, the benzoxazepine moiety may enhance binding affinity through interactions with hydrophobic pockets in proteins.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Inhibition of Bacterial Growth : Studies have shown that related sulfonamide compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria at low concentrations (1–4 µg/mL) .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli2 µg/mL
Compound BStaphylococcus aureus1 µg/mL
4-Methyl CompoundPseudomonas aeruginosa3 µg/mL

2. Enzyme Inhibition

This compound has potential applications in enzyme inhibition studies:

  • Enzyme Interactions : It can be used in biochemical assays to study enzyme interactions and inhibition mechanisms. The sulfonamide group is known for its ability to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis .

3. Potential Therapeutic Applications

The compound shows promise in various therapeutic areas:

  • Cancer Research : Investigations into its role as a γ-secretase modulator suggest potential applications in treating Alzheimer's disease by shifting amyloid precursor protein processing towards less toxic forms .

Case Studies

Recent studies have focused on the effects of this compound on cancer cell lines:

  • Study on Pancreatic Cancer Cells : The compound was tested for its ability to modulate cholesterol metabolism pathways in pancreatic cancer cells. Results indicated a significant reduction in proliferation rates when treated with the compound compared to controls .
  • In Vivo Studies : Animal models treated with the compound showed improved outcomes in tumor growth suppression when combined with standard chemotherapy agents.

Q & A

Q. What are the key synthetic pathways for 4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide, and how are intermediates validated?

The synthesis typically involves multi-step reactions such as esterification, saponification, and cyclization. For example, benzoxazepine precursors can be generated via refluxing with acetic anhydride or using coupling agents like DBU (1,8-diazabicycloundec-7-ene) in DMF. Intermediates are validated using 1H^1H NMR and mass spectrometry (MS) to confirm structural integrity and purity . Critical steps include solvent selection (e.g., dichloromethane for acid-sensitive reactions) and temperature control (e.g., maintaining 10°C during acylations to prevent side reactions) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound, and how are data interpreted?

1H^1H NMR is essential for confirming substituent positions and hydrogen environments, particularly distinguishing between aromatic protons in the benzoxazepine ring (δ 6.8–7.4 ppm) and methyl groups (δ 2.1–2.5 ppm). MS (ESI or EI) provides molecular weight validation, with fragmentation patterns confirming the benzamide linkage. For advanced structural analysis, X-ray crystallography (if crystals are obtainable) or DFT-based computational modeling can resolve ambiguities in stereochemistry or hydrogen bonding networks .

Q. What solubility and stability considerations are critical for handling this compound in experimental workflows?

The compound is likely lipophilic due to its aromatic and heterocyclic moieties, requiring polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Stability studies under varying pH (e.g., 4–9) and temperature (25–60°C) are recommended to assess degradation pathways. Accelerated stability testing via HPLC can identify degradation products, such as hydrolyzed benzamide derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this benzoxazepine derivative?

Quantum chemical calculations (e.g., DFT) predict transition states and energetics for cyclization steps, guiding solvent and catalyst selection. For instance, reaction path searches can identify optimal temperatures for intramolecular amide bond formation. Machine learning models trained on similar benzoxazepine syntheses (e.g., using descriptors like solvent polarity and catalyst pKa) further narrow experimental parameters, reducing trial-and-error .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental 1H^1H NMR shifts and predicted values (e.g., via ChemDraw) may arise from dynamic effects like ring puckering in the tetrahydrobenzoxazepine moiety. Variable-temperature NMR (VT-NMR) can resolve such ambiguities by observing signal coalescence at higher temperatures. Alternatively, NOESY/ROESY experiments detect through-space interactions to confirm spatial arrangements .

Q. What strategies are used to establish structure-activity relationships (SAR) for benzoxazepine derivatives in pharmacological studies?

Systematic modifications (e.g., substituting the 4-methyl group with halogens or electron-withdrawing groups) are synthesized and tested against target enzymes (e.g., bacterial phosphopantetheinyl transferases). Biochemical assays (e.g., enzyme inhibition IC50_{50}) combined with molecular docking (using software like AutoDock) correlate substituent effects with binding affinity. For example, trifluoromethyl groups may enhance hydrophobic interactions in enzyme active sites .

Q. How do researchers validate the purity of intermediates in multi-step syntheses, particularly when scaling reactions?

High-resolution LC-MS (HRMS) ensures exact mass matches theoretical values, while 13C^{13}C NMR confirms carbon environments. For scaled reactions (>100 mmol), in-line FTIR monitors reaction progress in real time, detecting carbonyl intermediates (e.g., 1700–1750 cm1^{-1} for amides). Recrystallization in ethanol/water mixtures (9:1) improves purity to >95% .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Analytical Validation

StepConditionsValidation MethodCritical Parameters
CyclizationDBU, DMF, 125°C, 3 h1H^1H NMR, MSCatalyst loading (10 mol%)
Amide CouplingDCM, 10°C, Mg(OH)2_2HPLC (purity >98%)pH control (6.5–7.0)
RecrystallizationEthanol/water (9:1)Melting point, HRMSCooling rate (1°C/min)

Q. Table 2. Computational Tools for Reaction Optimization

ToolApplicationOutput Metrics
Gaussian (DFT)Transition state energeticsΔG‡ (activation energy)
COMSOL MultiphysicsSolvent diffusion modelingConcentration gradients
AutoDock VinaDocking to enzyme targetsBinding affinity (kcal/mol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.